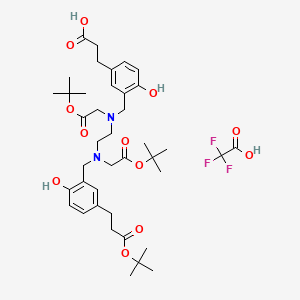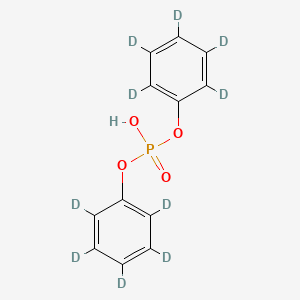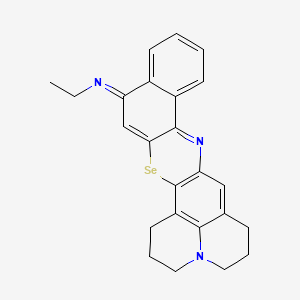
Moexipril-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moexipril-d3 is a deuterated form of Moexipril, an orally active inhibitor of angiotensin-converting enzyme (ACE). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Moexipril. The deuterium labeling helps in tracing the compound in biological systems without altering its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Moexipril-d3 involves the incorporation of deuterium atoms into the Moexipril molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for the analysis and validation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Moexipril-d3 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the formation of Moexiprilat-d3, the active form of the compound .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the use of reducing agents like sodium borohydride or lithium aluminum hydride
Major Products: The primary product of hydrolysis is Moexiprilat-d3. Oxidation and reduction reactions may yield various intermediates and by-products depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Moexipril-d3 is extensively used in scientific research for the following applications:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Moexipril in various biological matrices.
Drug Development: Used in the development and validation of analytical methods for the quantification of Moexipril and its metabolites in pharmaceutical formulations.
Medical Research: Investigated for its potential neuroprotective and antihypertensive effects
Mécanisme D'action
Moexipril-d3, like its non-deuterated counterpart, is a prodrug that is hydrolyzed to Moexiprilat-d3. Moexiprilat-d3 inhibits the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, Moexiprilat-d3 reduces blood pressure and exerts antihypertensive effects .
Molecular Targets and Pathways:
Angiotensin-Converting Enzyme (ACE): The primary target of Moexiprilat-d3.
Renin-Angiotensin System: The pathway involved in the regulation of blood pressure and fluid balance
Comparaison Avec Des Composés Similaires
Lisinopril: Another ACE inhibitor used for treating hypertension and heart failure.
Enalapril: A widely used ACE inhibitor with similar pharmacological properties.
Ramipril: Known for its long-acting effects in the management of hypertension.
Uniqueness of Moexipril-d3: this compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms enhance the stability of the compound, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C27H34N2O7 |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
(3S)-6,7-dimethoxy-2-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i2D3 |
Clé InChI |
UWWDHYUMIORJTA-LMBXQCNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
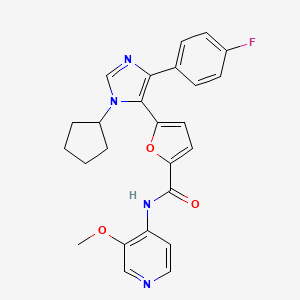
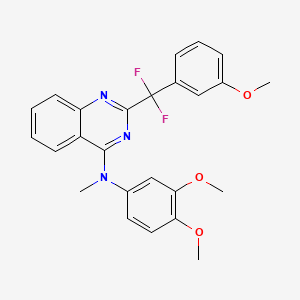
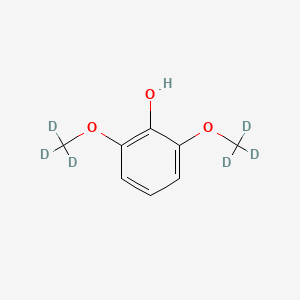
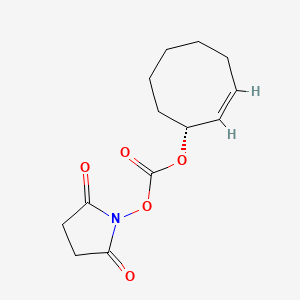
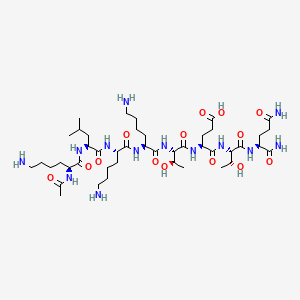
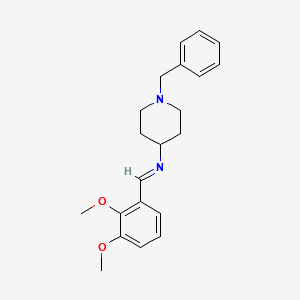


![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)
